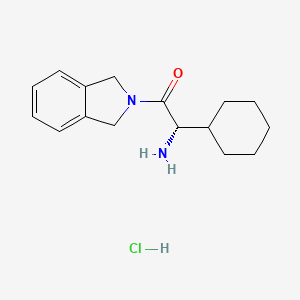
(2S)-2-amino-2-cyclohexyl-1-(1,3-dihydroisoindol-2-yl)ethanone;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-cyclohexyl-1-(1,3-dihydroisoindol-2-yl)ethanone;hydrochloride typically involves the formation of the isoindole ring through various cyclization reactions. One common method is the palladium-catalyzed cascade C-H transformation, which involves the dehydrogenation of isoindolines followed by C-H arylation . Another approach includes multicomponent reactions, such as the [3+2] cycloaddition of azomethine ylides and münchnones .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may involve the use of continuous flow reactors and optimized reaction conditions to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-2-cyclohexyl-1-(1,3-dihydroisoindol-2-yl)ethanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindole derivatives with different functional groups.
Reduction: Reduction reactions can convert the isoindole ring into isoindoline derivatives.
Substitution: The isoindole ring can undergo substitution reactions, where different substituents are introduced at specific positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for C-H activation, titanium(III) chloride for reductive amination, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include a variety of isoindole derivatives, such as 1-arylisoindoles, 2-alkyl-1-propylsulfanyl-substituted isoindoles, and other functionalized isoindoles .
Aplicaciones Científicas De Investigación
(2S)-2-amino-2-cyclohexyl-1-(1,3-dihydroisoindol-2-yl)ethanone;hydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-2-cyclohexyl-1-(1,3-dihydroisoindol-2-yl)ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The isoindole ring can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (2S)-2-amino-2-cyclohexyl-1-(1,3-dihydroisoindol-2-yl)ethanone;hydrochloride include other isoindole derivatives, such as:
- 1-arylisoindoles
- 2-alkyl-1-propylsulfanyl-substituted isoindoles
- N-isoindoline-1,3-diones
Uniqueness
This compound is unique due to its specific structural features, such as the cyclohexyl group and the hydrochloride salt form, which may enhance its solubility and stability. These properties make it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C16H23ClN2O |
|---|---|
Peso molecular |
294.82 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-cyclohexyl-1-(1,3-dihydroisoindol-2-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C16H22N2O.ClH/c17-15(12-6-2-1-3-7-12)16(19)18-10-13-8-4-5-9-14(13)11-18;/h4-5,8-9,12,15H,1-3,6-7,10-11,17H2;1H/t15-;/m0./s1 |
Clave InChI |
LHAODBQXTZLZPD-RSAXXLAASA-N |
SMILES isomérico |
C1CCC(CC1)[C@@H](C(=O)N2CC3=CC=CC=C3C2)N.Cl |
SMILES canónico |
C1CCC(CC1)C(C(=O)N2CC3=CC=CC=C3C2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















